molecular formula C10H14O2 B1609475 Wine lactone CAS No. 57743-63-2

Wine lactone

Cat. No.: B1609475
CAS No.: 57743-63-2
M. Wt: 166.22 g/mol
InChI Key: NQWBFQXRASPNLB-UHFFFAOYSA-N
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Description

Wine lactone belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a sweet, coconut, and dill tasting compound that can be found in alcoholic beverages. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Formation and Precursors

  • Formation from Secondary Metabolites: Wine lactone forms hydrolytically from specific precursors in grapes, such as dimethylhydroxyocta-dienoic acid. The formation is influenced by factors like temperature and pH, indicating its potential role in wine aging (Giaccio et al., 2011).
  • Chemical Configuration Analysis: The chemical structure of this compound, including its enantiomers, was identified and characterized, emphasizing its unique sweet and coconut-like odor (Guth, 1996).
  • Role in Wine Aroma: this compound significantly influences wine aroma due to its low odor threshold. This compound is notable in various wine varieties, contributing to their distinct aromatic profiles (Guth, 1997).

Impact on Wine Aroma

  • Influence on Wine Aroma: this compound is crucial in defining the aroma of wood-aged wines. Its concentration can significantly impact the overall sensory experience of wine (Piggott et al., 1995).
  • Extraction from Oak Barrels: The interaction between wine and oak barrels affects the extraction of this compound, altering the flavor profile of the wine. The concentration and extraction rates of this compound are influenced by the barrel's age and wood type (Gómez‐Plaza et al., 2004).

Analytical Techniques and Quantification

  • Analytical Determination: Advanced analytical techniques like gas chromatography and mass spectrometry have been employed to accurately quantify this compound in wines, aiding in the understanding of its contribution to wine's aroma (Pollnitz et al., 1999).
  • Precursors and Glycoconjugates: Research has explored the precursors to this compound, such as 3-methyl-4-hydroxyoctanoic acid, and their transformation into this compound, providing insights into the compound's evolution during wine maturation (Wilkinson et al., 2013).

Mechanism of Action

Target of Action

Wine lactone, a pleasant smelling compound, is a monoterpene . It is found naturally in various fruits and wines . The primary targets of this compound are the olfactory receptors in humans, which detect its potent aroma .

Mode of Action

This compound interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . The (3S,3aS,7aR) isomer of this compound is the most potent, with an odor detection threshold of 10 ng/L in model wine .

Biochemical Pathways

This compound is formed during the fermentation and aging of wine through a slow, nonenzymatic, acid-catalyzed cyclization from an odorless precursor, (E)-8-carboxylinalool . This process involves the biosynthesis of monoterpenes in grapevine, with a specific focus on the metabolic pathways leading to the formation of these compounds .

Pharmacokinetics

It’s known that this compound is volatile and can be readily absorbed through inhalation .

Result of Action

The result of this compound’s action is the perception of a “coconut, woody and sweet” aroma in wines . This aroma significantly contributes to the overall sensory experience of wine consumption .

Action Environment

The action of this compound is influenced by various environmental factors. Its formation is dependent on the conditions of wine fermentation and aging . Additionally, the perception of its aroma can be influenced by the presence of other aroma compounds in the wine .

Biochemical Analysis

Biochemical Properties

Wine lactone is involved in various biochemical reactions, particularly those related to aroma formation in wine. It interacts with several enzymes and proteins during its formation and degradation. One of the key enzymes involved is cytochrome P450, specifically the CYP76F14 enzyme, which oxidizes linalool to (E)-8-carboxylinalool, a precursor to this compound . This interaction is crucial for the biosynthesis of this compound, as it facilitates the conversion of linalool to its carboxylated form, which subsequently cyclizes to form this compound .

Cellular Effects

This compound influences various cellular processes, particularly in grapevine cells where it is synthesized. It affects cell signaling pathways involved in aroma compound biosynthesis and can influence gene expression related to these pathways. In grapevine cells, the presence of this compound and its precursors can modulate the expression of genes encoding enzymes like cytochrome P450, thereby affecting the overall metabolic flux towards aroma compound production . Additionally, this compound may impact cellular metabolism by interacting with other volatile compounds, influencing their synthesis and degradation.

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the enzymatic oxidation of linalool by cytochrome P450 enzymes, followed by acid-catalyzed cyclization of (E)-8-carboxylinalool . This process is highly specific and involves precise binding interactions between the enzyme and its substrate. The CYP76F14 enzyme plays a pivotal role in this mechanism by facilitating the oxidation of linalool to (E)-8-carboxylinalool, which then undergoes cyclization to form this compound . This mechanism highlights the importance of enzyme-substrate specificity and the role of acid catalysis in the biosynthesis of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under acidic conditions, which is conducive to its formation during wine maturation . Over extended periods, it may degrade or transform into other compounds, affecting its concentration and impact on wine aroma. Long-term studies have shown that the concentration of this compound can fluctuate during wine aging, influencing the overall sensory profile of the wine .

Metabolic Pathways

This compound is involved in metabolic pathways related to aroma compound biosynthesis in grapevines. The key pathway involves the oxidation of linalool by cytochrome P450 enzymes to form (E)-8-carboxylinalool, which then cyclizes to produce this compound . This pathway is influenced by various factors, including enzyme expression levels, substrate availability, and environmental conditions. The interaction of this compound with other metabolic intermediates can also affect the overall metabolic flux and the levels of other aroma compounds in wine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement to specific cellular compartments where it can exert its effects. In grapevine cells, this compound and its precursors are transported to sites of aroma compound biosynthesis, such as the endoplasmic reticulum and vacuoles . This distribution is crucial for the efficient synthesis and accumulation of this compound, ensuring its contribution to the wine’s aroma profile.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and vacuoles, where it participates in aroma compound biosynthesis . The targeting of this compound to these compartments is facilitated by post-translational modifications and specific targeting signals on the enzymes involved in its synthesis. This subcellular localization is essential for the proper functioning and activity of this compound, as it ensures its availability at the sites of aroma compound production .

Properties

IUPAC Name

3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWBFQXRASPNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(=CC2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886239
Record name 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to pale yellow liquid / Sweet, spicy, woody aroma
Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

285.00 to 286.00 °C. @ 760.00 mm Hg
Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.065-1.071
Record name 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

57743-63-2, 182699-77-0
Record name 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3H)-one
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Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.791
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Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48 - 50 °C
Record name Wine lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is wine lactone formed in wine?

A1: this compound is formed through a slow, non-enzymatic, acid-catalyzed cyclization of (E)-8-carboxylinalool during wine maturation. [, , ] This process occurs over several years, contributing to the development of complex aromas in aged wines.

Q2: What are the main precursors to this compound in grapes?

A2: The primary precursor is (E)-8-carboxylinalool, which exists as a glycoside in grape berries. [] This glycoside is hydrolyzed during winemaking, releasing the free form of (E)-8-carboxylinalool. Another potential precursor is menthiafolic acid, which can be found in both free and glucose ester forms in grapes. []

Q3: Is there a specific enzyme responsible for synthesizing (E)-8-carboxylinalool in grapes?

A3: Yes, research suggests that CYP76F14, a cytochrome P450 enzyme highly expressed in maturing grape berries, efficiently catalyzes the oxidation of linalool to (E)-8-carboxylinalool. [, ] This finding highlights the genetic basis for the varying concentrations of this compound precursors in different grape varieties.

Q4: Does the stereochemistry of menthiafolic acid influence the stereochemistry of the resulting this compound?

A4: Yes, the hydrolysis of (6R)-menthiafolic acid at specific pH and temperature conditions leads to an enrichment of the (3S,3aS,7aR)-enantiomer of this compound. [, ] This suggests a stereoselective cyclization mechanism influenced by the precursor's configuration.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H16O2, and its molecular weight is 168.23 g/mol. []

Q6: How is the configuration of this compound determined?

A6: The configuration of naturally occurring this compound was confirmed to be the (3S,3aS,7aR)-enantiomer through comparison with synthesized isomers using techniques like enantioselective gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. []

Q7: What are the sensory characteristics of this compound?

A7: this compound possesses an intense sweet, coconut-like aroma, sometimes described as having woody notes. [, , , , ] This unique aroma profile significantly contributes to the complexity and desirability of aged white wines.

Q8: How does this compound contribute to the aroma profile of different wines?

A8: While primarily associated with white wines, this compound has been identified in various wines, including red wines made from Merlot, Cabernet Sauvignon, and Grenache grapes. [] Its contribution to the aroma profile varies depending on its concentration, which is influenced by factors like grape variety, viticultural practices, and winemaking techniques.

Q9: Are there analytical methods to quantify this compound in wine?

A9: Yes, quantitative analysis of this compound in wine samples can be achieved using techniques like stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). [, , , ] These methods allow for precise measurement of this compound concentrations, enabling researchers to correlate its presence with sensory perceptions and investigate the factors influencing its formation during wine aging.

Q10: Can this compound be synthesized chemically?

A10: Yes, several synthetic routes have been developed for the preparation of this compound and its analogues. One approach involves a diastereoselective intramolecular Diels-Alder (IMDA) cycloaddition of a linear triene precursor. [, , ] Other methods utilize enantioselective allylic substitution reactions catalyzed by palladium complexes. [, ]

Q11: What is the purpose of synthesizing this compound analogues?

A11: The synthesis of this compound analogues allows researchers to explore the structure-activity relationship of this compound. [, , ] By modifying the structure and studying the sensory properties of the resulting analogues, researchers can gain insights into the specific structural features responsible for its characteristic aroma. This knowledge can be valuable for developing novel flavoring agents for the food and beverage industry.

Q12: Have computational methods been used to study this compound formation?

A12: Yes, computational chemistry approaches, particularly density functional theory (DFT) calculations, have been employed to investigate the mechanism of this compound formation. [, , ] These studies provide valuable insights into the transition states and intermediates involved in the cyclization of (E)-8-carboxylinalool, enhancing our understanding of this key reaction in wine aroma development.

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